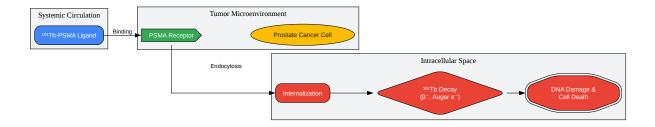


Preliminary studies of Terbium-161 in prostate cancer models

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core of Preliminary Studies of **Terbium-161** in Prostate Cancer Models

Introduction


Terbium-161 (161 Tb) is an emerging radionuclide for targeted cancer therapy, particularly for metastatic castration-resistant prostate cancer (mCRPC).[1][2][3][4][5] Its therapeutic potential stems from a unique decay profile, which includes the emission of β^- particles, conversion electrons, and a significant number of low-energy Auger electrons.[1][2][3][4][5][6] This combination is theoretically more effective for treating both larger tumors and micrometastases than radionuclides that only emit β^- particles, such as Lutetium-177 (177 Lu).[7][8] Preclinical studies have focused on coupling 161 Tb with ligands targeting the prostate-specific membrane antigen (PSMA), a protein highly overexpressed on the surface of prostate cancer cells.[1][2][3] [4][9] This guide provides a detailed overview of the core preclinical findings, experimental methodologies, and the therapeutic rationale for using 161 Tb-based radioligand therapy in prostate cancer models.

Mechanism of Action and Signaling Pathway

The therapeutic strategy involves a PSMA-targeting ligand, such as PSMA-617 or PSMA-I&T, which is chelated to 161 Tb.[3][9][10] This radiolabeled molecule is administered intravenously and circulates throughout the body. The PSMA ligand selectively binds to PSMA receptors on prostate cancer cells. Following binding, the 161 Tb-PSMA complex is internalized by the cell. The decay of 161 Tb within or near the cancer cell releases a cascade of β^- particles and Auger

electrons, which induce DNA damage and ultimately lead to cell death. The short range of Auger electrons is particularly advantageous for targeting microscopic disease.[7]

Click to download full resolution via product page

Caption: Targeted delivery and action of ¹⁶¹Tb-PSMA radioligand therapy.

Experimental Protocols Radiolabeling of PSMA Ligands

A novel method for radiolabeling PSMA-617 with ¹⁶¹Tb has been developed, optimizing parameters from existing literature.[11]

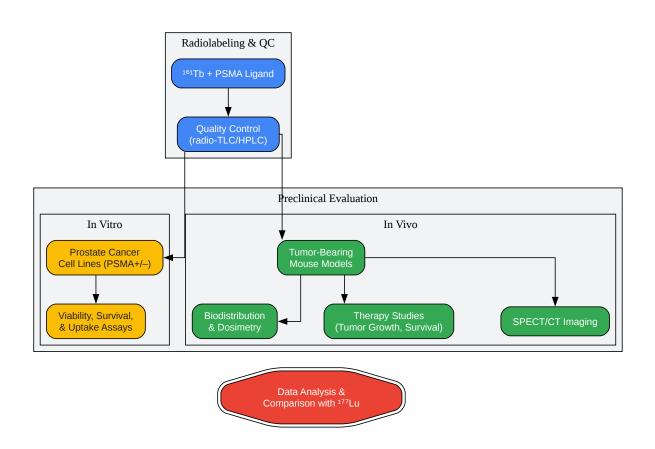
- Preparation of Reaction Mixture: To a tube containing 50 μL of ascorbic acid, 1 mL of sodium acetate buffer (labeling buffer) and 185 MBq of ¹⁶¹TbCl₃ are added. The pH of the reaction mixture is adjusted to 4.5.[11]
- Incubation: The mixture is incubated at 95°C for 10 minutes.[11]
- Addition of Ligand: 25 μL of PSMA-617 is added to the reaction mixture.[11]
- Final Incubation and Cooling: The final mixture is incubated at 95°C for approximately 25 minutes and then allowed to cool to room temperature.[11]

 Quality Control: The radiochemical yield and purity are determined using radio-thin-layer chromatography (radio-TLC) and radio-high-performance liquid chromatography (radio-HPLC).[11][12]

In Vitro Cell Studies

In vitro experiments are crucial for assessing the efficacy and specificity of the radioligand.

- Cell Lines: PSMA-positive prostate cancer cell lines (e.g., PC-3 PIP, LNCaP) and PSMA-negative cell lines (e.g., PC-3 flu) are used.[9][11]
- Cell Viability (MTT Assay) and Survival (Clonogenic Assay):
 - Cells are seeded in multi-well plates.[11]
 - They are then exposed to varying concentrations of ¹⁶¹Tb-PSMA-617, ¹⁷⁷Lu-PSMA-617, or control substances.[1][3][4][9][11]
 - After a set incubation period, cell viability is assessed using an MTT assay, and the ability
 of cells to form colonies is measured by a clonogenic assay.[1][2][3][4]
- Cellular Uptake Studies:
 - Cells are seeded in 24-well plates.[11]
 - \circ A medium containing 161 Tb-PSMA-617 (e.g., 4.625 MBq / 0.625 μg PSMA) is added to each well.[11]
 - At various time points (e.g., 1, 2, 4, 8, and 24 hours), the medium is removed, and the cells are washed.[11]
 - The radioactivity associated with the cells is measured using a gamma counter to determine uptake efficiency.[11]


In Vivo Animal Studies

Animal models, typically tumor-bearing mice, are used to evaluate the biodistribution, imaging potential, and therapeutic efficacy of the radioligand.

- Animal Models: Mice (e.g., athymic nude mice) are subcutaneously inoculated with PSMA-positive and/or PSMA-negative prostate cancer cells to induce tumor xenografts.[9] Studies commence when tumors reach a volume of approximately 50-200 mm³.[9]
- Biodistribution Studies:
 - \circ Tumor-bearing mice are intravenously injected with 161 Tb-PSMA-617 (e.g., 5.0 MBq, 1 nmol, 100 μ L).[9]
 - At various time points post-injection (e.g., 1, 4, 24, 48, 96 hours), mice are sacrificed.
 - Selected organs and tissues (tumor, blood, kidneys, liver, muscle, etc.) are collected,
 weighed, and the radioactivity is measured using a gamma counter.[9]
 - Uptake is typically expressed as a percentage of the injected activity per gram of tissue (% IA/g).[9]
- Therapy Studies:
 - Mice with established tumors are randomly assigned to treatment groups (e.g., untreated control, 5.0 MBq ¹⁶¹Tb-PSMA-617, 10 MBq ¹⁶¹Tb-PSMA-617).[1][3][4][6][9]
 - A single dose of the radioligand is administered intravenously.
 - Tumor growth, body weight, and overall health are monitored regularly.[10][12]
 - The primary endpoints are typically tumor growth inhibition and median survival.[1][3][4][6]
 [9]
- Imaging Studies:
 - SPECT/CT imaging can be performed at different time points after injection of ¹⁶¹Tb-PSMA-617 to visualize the biodistribution of the radioligand in vivo.[10][11]

Click to download full resolution via product page

Caption: Workflow of preclinical studies for ¹⁶¹Tb-PSMA radioligands.

Data Presentation In Vitro Efficacy

Preliminary studies consistently show that ¹⁶¹Tb-PSMA-617 is more effective at reducing the viability and survival of PSMA-positive prostate cancer cells compared to ¹⁷⁷Lu-PSMA-617.[1] [3][4][6][9] This enhanced effect is not observed in PSMA-negative cells, confirming the target specificity of the treatment.[9] One study found that ¹⁶¹Tb-PSMA-617 was up to 3-fold more effective than its ¹⁷⁷Lu counterpart in vitro.[9]

Cell Line	Radioligand	Outcome	Result
PC-3 PIP (PSMA+)	¹⁶¹ Tb-PSMA-617	Cell Viability & Survival	More reduced compared to ¹⁷⁷ Lu-PSMA-617[1][3][4][6]
PC-3 flu (PSMA-)	¹⁶¹ Tb-PSMA-617	Cell Viability & Survival	No significant difference compared to ¹⁷⁷ Lu-PSMA-617[9]
LNCaP (PSMA+)	¹⁶¹ Tb-PSMA-617	Cytotoxicity	Cytotoxic effect observed[11][13]
PC-3 (PSMA-)	¹⁶¹ Tb-PSMA-617	Cytotoxicity	No cytotoxic effect observed[11][13]

In Vivo Biodistribution

Biodistribution studies in PC-3 PIP/flu tumor-bearing mice have shown that ¹⁶¹Tb-PSMA-617 and ¹⁷⁷Lu-PSMA-617 have very similar tissue distribution profiles, indicating that the choice of radionuclide does not alter the pharmacokinetics of the PSMA-617 ligand.[1][3][4][6][9] High uptake is observed in PSMA-positive tumors, with lower accumulation in other organs except for the kidneys, which is a known site of PSMA ligand accumulation.[9][11]

Organ/Tissue	Time (post-injection)	¹⁶¹ Tb-PSMA-617 Uptake (% IA/g, Mean ± SD)
PC-3 PIP Tumor (PSMA+)	4 h	49 ± 5.5[9]
96 h	22 ± 4.3[9]	
PC-3 flu Tumor (PSMA-)	4 h	~2-3[9]
Kidneys	4 h	~20-30[9]
Blood	4 h	~2[9]
Liver	4 h	~1-2[9]
Muscle	4 h	<1[9]

In Vivo Therapeutic Efficacy

Therapy studies in mouse models have demonstrated the superiority of ¹⁶¹Tb-PSMA-617 over ¹⁷⁷Lu-PSMA-617.[1][3][4] Treatment with ¹⁶¹Tb-PSMA-617 leads to a dose-dependent inhibition of tumor growth and a significant prolongation of survival compared to both untreated controls and mice treated with ¹⁷⁷Lu-PSMA-617.[6][9][14][15]

Treatment Group	Median Survival (days)	Tumor Growth Inhibition	Notes
Untreated Control	19[1][3][4][6]	-	-
5.0 MBq ¹⁶¹ Tb-PSMA- 617	36[1][3][4][6]	Activity-dependent[9]	Superior to 5.0 MBq ¹⁷⁷ Lu-PSMA-617 (median survival: 32 days)[9]
10 MBq ¹⁶¹ Tb-PSMA- 617	65[1][3][4][6]	Activity-dependent[9]	In some cases, complete tumor remission was observed.[9]

Dosimetry calculations support these biological findings, indicating that ¹⁶¹Tb results in a 1.4-fold higher energy deposition in established tumors compared to ¹⁷⁷Lu. This advantage increases to approximately 4-fold for small cell clusters, highlighting its potential for treating micrometastatic disease.[9]

Conclusion

The preliminary studies of ¹⁶¹Tb in prostate cancer models consistently demonstrate its potential as a more effective therapeutic radionuclide than ¹⁷⁷Lu.[1][2][3][4] The superior in vitro cytotoxicity and in vivo therapeutic efficacy of ¹⁶¹Tb-labeled PSMA ligands are attributed to the additional emission of Auger and conversion electrons.[1][3][4][6] The similar biodistribution profiles of ¹⁶¹Tb- and ¹⁷⁷Lu-labeled PSMA-617 confirm that the targeting properties of the ligand are maintained.[1][3][4][6][9] These compelling preclinical data provide a strong rationale for the ongoing and future clinical translation of ¹⁶¹Tb-based radioligand therapies for patients with metastatic castration-resistant prostate cancer.[1][2][3][4][6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Research Collection | ETH Library [research-collection.ethz.ch]
- 2. Terbium-161 for PSMA-targeted radionuclide therapy of prostate cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Terbium-161 for PSMA-targeted radionuclide therapy of prostate cancer [inis.iaea.org]
- 4. gup.ub.gu.se [gup.ub.gu.se]
- 5. zora.uzh.ch [zora.uzh.ch]
- 6. researchgate.net [researchgate.net]
- 7. Terbium-161: new radionuclide therapy hits the clinic | News & Events | PSI [psi.ch]
- 8. youtube.com [youtube.com]

Foundational & Exploratory

- 9. Terbium-161 for PSMA-targeted radionuclide therapy of prostate cancer PMC [pmc.ncbi.nlm.nih.gov]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. The Radiolabeling of [161Tb]-PSMA-617 by a Novel Radiolabeling Method and Preclinical Evaluation by In Vitro/In Vivo Methods PMC [pmc.ncbi.nlm.nih.gov]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. [161Tb]Tb-PSMA-617 radioligand therapy in patients with mCRPC: preliminary dosimetry results and intra-individual head-to-head comparison to [177Lu]Lu-PSMA-617 [thno.org]
- 15. [161Tb]Tb-PSMA-617 radioligand therapy in patients with mCRPC: preliminary dosimetry results and intra-individual head-to-head comparison to [177Lu]Lu-PSMA-617 PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Preliminary studies of Terbium-161 in prostate cancer models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1209772#preliminary-studies-of-terbium-161-inprostate-cancer-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com